2-(Tert-butoxy)-5-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxy)-5-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a tert-butoxy group and an iodine atom attached to the benzene ring of aniline. The tert-butoxy group is known for its electron-donating properties, while the iodine atom is a heavy halogen that can participate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 2-(Tert-butoxy)-5-iodoaniline typically involves the introduction of the tert-butoxy group and the iodine atom onto the aniline ring. One common method is the iodination of 2-(tert-butoxy)aniline using iodine or an iodine-containing reagent under specific reaction conditions. The tert-butoxy group can be introduced through the reaction of aniline with tert-butyl alcohol in the presence of an acid catalyst. Industrial production methods may involve the use of flow microreactors to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
2-(Tert-butoxy)-5-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides. Common reagents used in these reactions include iodine, tert-butyl alcohol, acids, bases, and reducing agents . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butoxy)-5-iodoaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Tert-butoxy)-5-iodoaniline involves its interaction with molecular targets and pathways in biological systems. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the iodine atom can participate in halogen bonding and other interactions. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
2-(Tert-butoxy)-5-iodoaniline can be compared with other similar compounds, such as:
2-(Tert-butoxy)-4-iodoaniline: Similar structure but with the iodine atom at a different position on the benzene ring.
2-(Tert-butoxy)-5-bromoaniline: Similar structure but with a bromine atom instead of iodine.
2-(Tert-butoxy)-5-chloroaniline: Similar structure but with a chlorine atom instead of iodine. These compounds share similar chemical properties but may exhibit different reactivity and applications due to the nature of the halogen atom .
Eigenschaften
Molekularformel |
C10H14INO |
---|---|
Molekulargewicht |
291.13 g/mol |
IUPAC-Name |
5-iodo-2-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14INO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,12H2,1-3H3 |
InChI-Schlüssel |
HBILPVBFMQJOPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=C(C=C1)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.